3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole

Medicinal chemistry Scaffold design Thymidine phosphorylase inhibition

This compound is a strategic 3,4-dihydroisoquinoline–1,2,4-oxadiazole hybrid designed to test core-saturation SAR in thymidine phosphorylase (TP) and kinase inhibitor programs. Unlike fully aromatic isoquinoline analogs, its partially saturated core reduces π-stacking and alters conformational flexibility via a methylene linker. With MW 215.26 Da and XLogP -0.3, it meets fragment-library 'Rule of Three' criteria and provides a versatile handle for C-5 derivatization. Procure to deconvolute aromaticity contributions to polypharmacology or to build focused CNS-targeted libraries as demonstrated in Eli Lilly patent series.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 2034430-57-2
Cat. No. B2924104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole
CAS2034430-57-2
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3=NOC=N3
InChIInChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2
InChIKeyGUAFYRLAOXQJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole (CAS 2034430-57-2): Core Structure, Class, and Procurement Context


3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole (CAS 2034430-57-2) is a heterocyclic small molecule (MW 215.26) that combines a partially saturated 3,4-dihydroisoquinoline nucleus with a 1,2,4-oxadiazole ring via a methylene linker. The 3,4-dihydroisoquinoline subunit distinguishes it from fully aromatic isoquinolines and tetrahydroisoquinolines, while the C-3-linked 1,2,4-oxadiazole provides a hydrogen-bond-accepting heterocycle that is a recognized pharmacophore in kinase, protease, and metabolic enzyme inhibitor design [1]. The compound belongs to the broader class of isoquinoline-oxadiazole hybrids, members of which have been reported as potent inhibitors of thymidine phosphorylase (TP) with IC₅₀ values spanning 1.10–54.60 µM in enzyme assays [2]. The 3,4-dihydroisoquinolin-2(1H)-yl scaffold has also been used in CNS-targeted drug-discovery programs, for example in Eli Lilly's phosphodiesterase-modulating patent series [3].

Why Generic Substitution Fails for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole (CAS 2034430-57-2)


Substituting an alternative isoquinoline-oxadiazole hybrid for 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole introduces meaningful heterogeneity in core saturation, linker identity, and oxadiazole regioisomerism, all of which alter electronic distribution, molecular shape, and target engagement. In a series of twenty fully aromatic isoquinoline-1,3,4-oxadiazole analogs evaluated against thymidine phosphorylase, the addition of a single substituent on the phenyl ring shifted the IC₅₀ by up to ~50-fold (from 1.10 µM to 54.60 µM), demonstrating the scaffold's acute sensitivity to minor structural changes [1]. The 3,4-dihydroisoquinoline core of the target compound is partially saturated, reducing planarity and aromatic π-stacking propensity relative to fully aromatic isoquinolines [2]. Furthermore, the methylene spacer between the dihydroisoquinoline nitrogen and the 1,2,4-oxadiazole C-3 position creates a different vector angle and conformational flexibility compared to directly linked or carbonyl-bridged analogs, factors that are critical for binding-pocket complementarity [2] [3].

Product-Specific Evidence Guide: Differentiating 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole from Closest Analogs


Core-Saturation Differentiation: 3,4-Dihydroisoquinoline vs. Fully Aromatic Isoquinoline in Oxadiazole Hybrids

The target compound bears a partially saturated 3,4-dihydroisoquinoline core, whereas the twenty isoquinoline-oxadiazole hybrids reported by Amiruddin et al. (2019) contain a fully aromatic isoquinoline. In the fully aromatic series, the most potent analog achieved an IC₅₀ of 1.10 ± 0.05 µM against thymidine phosphorylase, a ~35-fold improvement over the positive control 7-deazaxanthine (IC₅₀ = 38.68 ± 1.12 µM) [1]. The saturated C3–C4 bond in the target compound eliminates the extended π-system present in the aromatic isoquinoline, which is predicted to reduce off-target interactions with aromatic-cluster binding sites while potentially altering the pKa of the tertiary amine nitrogen [2]. This difference carries implications for both target selectivity and physicochemical properties such as logD and solubility.

Medicinal chemistry Scaffold design Thymidine phosphorylase inhibition

Linker Geometry: Methylene Bridge vs. Direct Attachment or Carbonyl Linker in Dihydroisoquinoline-Oxadiazole Series

The target compound features a single methylene (–CH₂–) bridge connecting the dihydroisoquinoline N-2 position to the C-3 of the 1,2,4-oxadiazole. This contrasts with analogs such as (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1119449-50-1), which uses a carbonyl linker, and 4-[3,4-dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole (CAS 356774-46-4), where the oxadiazole is directly N-attached to the dihydroisoquinoline . The methylene linker introduces an sp³-hybridized carbon that increases conformational freedom and alters the dihedral angle between the two heterocyclic planes. In the BACE-1 co-crystal structure PDB 4HZT, a methylene-linked 1,2,4-oxadiazole adopts a specific orientation within the active site that is different from that of directly linked congeners, underscoring the relevance of the linker for binding-pocket complementarity [1].

Structure-activity relationship Conformational analysis Fragment-based drug design

Oxadiazole Regioisomerism: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole and 1,2,5-Oxadiazole in Dihydroisoquinoline Hybrids

The target compound incorporates a 1,2,4-oxadiazole ring, whereas structurally related dihydroisoquinoline hybrids employ alternative oxadiazole regioisomers. For example, 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole and 4-[3,4-dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole feature 1,3,4- and 1,2,5-oxadiazole rings, respectively. The three regioisomers differ in the spatial arrangement of hydrogen-bond-accepting nitrogen atoms: the 1,2,4-oxadiazole presents N-2 and N-4 in a 1,3-relationship, while the 1,3,4-oxadiazole places N-3 and N-4 adjacent, and 1,2,5-oxadiazole has N-2 and N-5 separated by an oxygen . These differences alter the H-bond acceptor geometry and dipole moment, which can shift binding affinity by orders of magnitude. In the thymidine phosphorylase series, 1,3,4-oxadiazole-containing isoquinoline hybrids displayed IC₅₀ values from 1.10 µM to 54.60 µM depending on peripheral substitution, highlighting the sensitivity of potency to heterocycle electronics [1].

Heterocyclic chemistry Pharmacophore design Target selectivity

Molecular Weight and Physicochemical Differentiation from Heavier Dihydroisoquinoline-Oxadiazole Congeners

With a molecular weight of 215.26 Da and an XLogP of approximately -0.3 [1], 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole resides in the lower-molecular-weight segment of the dihydroisoquinoline-oxadiazole chemical space. Heavier analogs such as 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole (MW ~305 Da) and (3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (MW ~372 Da) carry additional aromatic substituents that increase lipophilicity and molecular bulk [2]. The lower MW and more balanced logP of the target compound align with fragment-like physicochemical property ranges (MW < 300, logP ≤ 3), making it a suitable starting point for fragment-based drug discovery (FBDD) and fragment growing campaigns where ligand efficiency metrics are paramount [3].

Drug-likeness Fragment-based screening Physicochemical profiling

Best-Validated Research and Industrial Application Scenarios for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole (CAS 2034430-57-2)


Scaffold-Hopping Starting Point in Thymidine Phosphorylase Inhibitor Programs

Procurement of this compound is warranted when a project aims to explore the impact of replacing a fully aromatic isoquinoline with a partially saturated 3,4-dihydroisoquinoline in an oxadiazole-containing TP inhibitor series. The aromatic isoquinoline-1,3,4-oxadiazole series reported by Amiruddin et al. (2019) established that small structural changes produce >50-fold shifts in TP IC₅₀ (1.10–54.60 µM) [1]. Introducing the 3,4-dihydro core and a 1,2,4-oxadiazole regioisomer via the target compound provides a direct test of core-saturation SAR that cannot be achieved with the fully aromatic or 1,3,4-oxadiazole analogs alone.

Fragment-Based Drug Discovery (FBDD) Library Member for Metabolic Enzyme Targets

With a molecular weight of 215.26 Da and XLogP of -0.3, the compound meets the 'Rule of Three' criteria for fragment libraries [1]. Its combination of a rigid dihydroisoquinoline scaffold and a hydrogen-bond-capable 1,2,4-oxadiazole makes it suitable for fragment screening against metabolic enzymes such as AKR1C3 and related aldo-keto reductases, where the 1,2,4-oxadiazole motif has established precedent as a privileged fragment [2].

Synthetic Intermediate for Diversified Dihydroisoquinoline-Oxadiazole Libraries

The compound's unsubstituted methylene-linked 1,2,4-oxadiazole provides a versatile handle for further derivatization. Patent literature from Eli Lilly demonstrates that the 3,4-dihydroisoquinolin-2(1H)-yl scaffold can be elaborated with diverse substituents to access CNS-active compounds targeting phosphodiesterases and other neurological targets [3]. The target compound can serve as a key intermediate for parallel synthesis of focused libraries exploring substitution at the oxadiazole C-5 position or the dihydroisoquinoline aromatic ring.

Comparative Selectivity Profiling Against Isoquinoline-Oxadiazole Off-Targets

When a research program has identified a lead molecule within the aromatic isoquinoline-oxadiazole space, procurement of this dihydroisoquinoline analog allows side-by-side profiling to deconvolute contributions of core aromaticity to polypharmacology. The PDB 4HZT co-crystal structure demonstrates that the dihydroisoquinoline core can engage protease active sites in a distinct binding mode [4], indicating that the target compound may display differentiated off-target profiles relative to fully aromatic isoquinoline congeners. Cross-screening in a panel of relevant enzyme assays (TP, BACE-1, AKR1C3, ERK) would quantify the selectivity fingerprint.

Quote Request

Request a Quote for 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.